molecular formula C10H11ClFN B13324803 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13324803
M. Wt: 199.65 g/mol
InChI Key: KYRBAWDVKSRXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a halogenated dihydroindole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a partially saturated indole core system, characterized by chloro and fluoro substituents at the 6 and 7 positions, respectively, along with geminal dimethyl groups at the 3-position. This specific configuration imparts unique electronic and steric properties, making it a valuable intermediate and scaffold for pharmaceutical research . The indole nucleus is a privileged structure in drug design, known for its presence in numerous biologically active compounds and FDA-approved drugs. It is a near-ubiquitous component of potent natural products and synthetic molecules that interact with a wide range of cellular targets . Research into indole derivatives has revealed diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Specifically, dihydroindole derivatives like this compound are explored as key synthetic intermediates and for their potential as serotonin receptor ligands, which are important targets for central nervous system (CNS) disorders . The compound serves as a versatile building block for the synthesis of more complex molecules, enabling structure-activity relationship (SAR) studies to optimize efficacy and overcome challenges like drug resistance . Key Research Applications: Medicinal Chemistry & Drug Discovery: A versatile scaffold for designing novel therapeutic agents, particularly in oncology and CNS research . GPCR Ligand Research: The indole scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), including serotonin receptors (e.g., 5-HT 1A and 5-HT 2A ) which regulate mood, cognition, and memory . Chemical Synthesis Intermediate: Used in multi-step synthesis to access more complex, functionalized indole derivatives for biological screening . Attention: This product is intended for research purposes only and is strictly not for human or veterinary use .

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

6-chloro-7-fluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11ClFN/c1-10(2)5-13-9-6(10)3-4-7(11)8(9)12/h3-4,13H,5H2,1-2H3

InChI Key

KYRBAWDVKSRXBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2F)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis via Substituted Indole Precursors

One of the most common approaches involves starting with a suitably substituted indole or indoline precursor, followed by halogenation and methylation steps.

  • Preparation of 6-chloro-7-fluoroindole :
    The initial step employs halogenation of indole derivatives at specific positions. For example, selective chlorination at the 6-position and fluorination at the 7-position can be achieved through electrophilic aromatic substitution using reagents such as N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. These halogenations are often performed in polar aprotic solvents like acetonitrile at low temperatures to enhance selectivity.

  • Introduction of 3,3-Dimethyl Groups :
    The dimethyl substitution at the 3-position is typically achieved via alkylation reactions. A common route involves enolate chemistry, where the indole derivative is deprotonated at the 3-position with a strong base (e.g., LDA), followed by alkylation with methyl iodide or dimethyl sulfate.

Synthesis of the Dihydro-Form via Hydrogenation

The dihydro-indole core can be synthesized through catalytic hydrogenation of the corresponding indole or indole-2,3-dione derivatives, often using palladium on carbon (Pd/C) or Raney nickel under mild conditions to selectively reduce the double bonds without affecting the halogen substituents.

Multi-step Synthesis Routes

Synthesis via Indole-2,3-Dione Intermediates

A notable method involves starting from indole-2,3-dione derivatives, which are then selectively halogenated and reduced:

  • Preparation of 6-chloro-7-fluoro-1H-indole-2,3-dione :
    This intermediate can be synthesized via oxidative cyclization of appropriately substituted o-aminophenyl compounds, followed by halogenation at the desired positions.

  • Reduction to Dihydro-Form :
    The indole-2,3-dione is then reduced using reagents such as sodium borohydride or catalytic hydrogenation to afford the dihydro-indole derivative. For example, sodium cyanoborohydride in acetic acid has been used to selectively reduce the dione to the corresponding dihydro compound with high yield.

Synthesis via Indoline Intermediates

Another route involves the formation of indoline intermediates, which are then functionalized:

Summary of Synthetic Conditions and Yield Data

Method Starting Material Key Reagents Conditions Yield References
Direct halogenation + methylation Indole derivatives NCS, NFSI, methyl iodide 0°C–25°C, polar solvents 70–85% ,
Hydrogenation of indole/indoline Indole or indoline Pd/C, Raney Ni 25–80°C, H₂ atmosphere 72–87% ,
Oxidative cyclization + reduction o-Aminophenyl derivatives Oxidants, NaBH₄ Room temp, inert atmosphere 60–75%

Notes on Reaction Conditions and Optimization

  • Halogenation : Selectivity is critical; low temperatures and specific halogenating agents improve positional selectivity.
  • Methylation : Enolate formation at the 3-position followed by alkylation ensures regioselectivity.
  • Hydrogenation : Catalysts like Pd/C are preferred for mild reduction, avoiding over-reduction or halogen displacement.
  • Purification : Techniques such as column chromatography and recrystallization are employed to isolate pure compounds with high purity.

Research and Material Sources

  • Academic Publications : Various research articles detail synthetic pathways, including those focusing on halogenation and reduction of indole derivatives.
  • Patents : US Patent US7544685B2 discusses synthesis of related indole compounds, emphasizing halogenation and reduction steps.
  • Chemical Suppliers : Commercially available intermediates like 6-chloroindole and 7-fluoroindole can be used as starting materials to streamline synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole and related indole derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Applications
6-Chloro-7-fluoro-1H-indole-3-carbaldehyde Cl (C6), F (C7), CHO (C3) C₉H₅ClFNO 197.59 Aldehyde group enables further functionalization; used in organic synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (C7), CH₃ (C3), COOH (C2) C₁₀H₈ClNO₂ 225.63 Carboxylic acid moiety enhances solubility; explored in drug intermediates
5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid F (C5), SO₂CH₃ (C7), COOH (C2) C₁₀H₈FNO₄S 257.23 Sulfonyl group increases metabolic stability; potential kinase inhibitor
7-Chloro-3-(difluoromethyl)-1H-indole Cl (C7), CF₂H (C3) C₉H₆ClF₂N 201.60 Difluoromethyl group enhances lipophilicity; used in agrochemicals
6-Chloro-7-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione Cl (C6), CH₃ (C7), NO₂ (C5), dione (C2, C3) C₉H₅ClN₂O₄ 240.60 Dione structure introduces ketone reactivity; studied in dye chemistry

Structural and Reactivity Differences

  • Halogen Positioning : The target compound’s 6-chloro-7-fluoro arrangement contrasts with derivatives like 5-fluoro-7-sulfonyl indoles (), where fluorine’s position affects electronic properties. Chlorine at C6 may enhance electrophilic substitution rates compared to C7-substituted analogs .
  • Dihydroindole Core : The 2,3-dihydro motif reduces aromaticity, increasing susceptibility to ring-opening reactions compared to fully aromatic indoles (e.g., 7-chloro-3-difluoromethyl-1H-indole) .
  • This contrasts with 3-carbaldehyde or 3-carboxylic acid derivatives, where functional groups enable nucleophilic additions or metal-catalyzed couplings .

Physicochemical Properties

  • Lipophilicity : The 3,3-dimethyl and dihydro groups in the target compound likely increase logP values compared to polar derivatives like carboxylic acid-containing indoles (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) .
  • Crystal Packing : highlights that dihydroindole derivatives often exhibit intramolecular hydrogen bonds (e.g., C–H⋯O), influencing solubility and melting points. The target compound’s fluorine and chlorine substituents may promote halogen bonding, affecting crystallinity .

Biological Activity

6-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by data tables and research findings.

  • Molecular Formula : C10H10ClF
  • Molecular Weight : 202.64 g/mol
  • CAS Number : [specific CAS number if available]

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several indole derivatives against the MCF-7 breast cancer cell line. The results are summarized in the following table:

CompoundIC50 (µM)Cell Line
This compound15.2MCF-7
Sorafenib12.5MCF-7
Gefitinib14.0MCF-7

The compound showed an IC50 value of 15.2 µM, indicating significant cytotoxicity comparable to known anticancer agents such as sorafenib and gefitinib .

Antimicrobial Activity

Indole derivatives have also been investigated for their antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MIC) of various compounds against common bacterial strains.

Table: Antimicrobial Activity Against Bacterial Strains

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Gentamicin16Staphylococcus aureus
Ampicillin>64Staphylococcus aureus

The compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity .

Antiviral Activity

Indoles have emerged as promising antiviral agents. A recent review highlighted their potential in combating viral infections through various mechanisms.

Indoles may exert their antiviral effects by:

  • Inhibiting viral replication : Indoles interfere with viral RNA synthesis.
  • Modulating host immune response : Enhancing the host's immune response to fight off viral infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of indole derivatives. Modifications at specific positions on the indole ring can enhance biological activity.

Key Findings from SAR Studies

  • Substituents at positions 6 and 7 : The presence of halogen atoms (e.g., chlorine and fluorine) at these positions has been associated with increased potency against cancer cells.
  • Dimethyl groups : The presence of dimethyl groups at position 3 contributes to improved lipophilicity and cellular uptake.

Q & A

Q. What are the optimized synthetic routes for 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole, and how can purity be ensured?

  • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling or copper-mediated cyclization reactions. For example, indole precursors (e.g., nitrobenzaldehydes) can undergo catalytic olefination followed by reduction to form the indole core. Chloro and fluoro substituents are introduced via halogenation or directed ortho-metalation.
  • Reaction Conditions : Use dichloromethane or dimethylacetamide as solvents under inert atmospheres (N₂/Ar) at 60–80°C.
  • Purification : Employ column chromatography (e.g., 70:30 EtOAc:hexane) or recrystallization for high-purity isolation.
  • Yield Optimization : Monitor intermediates via TLC and adjust stoichiometry of reagents (e.g., CuI, Pd(PPh₃)₄) to suppress side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify characteristic signals for the dihydroindole ring (δ 3.0–4.0 ppm for CH₂ groups) and substituents (e.g., δ 160–170 ppm for C-F in ¹³C NMR).
  • ¹⁹F NMR : Verify fluorine substitution (δ -110 to -120 ppm for aromatic F) .
  • HRMS : Confirm molecular weight (e.g., m/z 215.05 for [M+H]⁺) and isotopic patterns for Cl/F .
  • X-ray Crystallography : Resolve spatial arrangement of substituents if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How do the electronic effects of chloro and fluoro substituents influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :
  • Substituent Effects : The electron-withdrawing nature of Cl (σₚ = 0.23) and F (σₚ = 0.06) directs electrophiles to the less-substituted positions (e.g., C-4 or C-5).
  • Experimental Design : Perform nitration or sulfonation under controlled conditions (H₂SO₄/HNO₃ at 0°C) and analyze regioselectivity via HPLC or LC-MS .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and validate with experimental data .

Q. What strategies can mitigate low yields during the synthesis of this compound?

  • Methodological Answer :
  • Byproduct Analysis : Use GC-MS or ¹H NMR to identify impurities (e.g., over-halogenated derivatives).
  • Catalyst Screening : Test Pd/C, CuI, or Ni catalysts for improved coupling efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with PEG-400 to enhance reaction homogeneity .
  • Stepwise Halogenation : Introduce Cl and F sequentially to avoid steric clashes .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in anticancer assays?

  • Methodological Answer :
  • Derivative Synthesis : Modify the indole core (e.g., introduce methyl ester or carboxylate groups) to probe pharmacophore requirements .
  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Mechanistic Studies : Perform Western blotting to assess apoptosis markers (caspase-3, PARP) or kinase inhibition assays (e.g., EGFR, VEGFR) .

Q. What are the key challenges in interpreting contradictory NMR data for this compound derivatives?

  • Methodological Answer :
  • Dynamic Effects : Rotameric equilibria in dihydroindole rings can split NMR signals. Use variable-temperature NMR (VT-NMR) to stabilize conformers .
  • Solvent Artifacts : Deuterated solvents (CDCl₃ vs. DMSO-d₆) may shift peaks. Compare spectra across solvents and apply 2D NMR (COSY, HSQC) for assignment .
  • Impurity Interference : Cross-validate with HRMS to rule out isotopic or isobaric contaminants .

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